Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with acetic anhydride and methylhydrazine. The reaction typically occurs under reflux conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method enhances safety and efficiency by allowing precise control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound has an amino group instead of an acetyl group, leading to different reactivity and applications.
Ethyl 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate:
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-methyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8-5(2)7(6(3)12)10-11-8/h4H2,1-3H3,(H,10,11) |
InChI Key |
ZWMMZWSTIADWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.